molecular formula C16H21N3O5 B2787027 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide CAS No. 900000-83-1

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide

Cat. No.: B2787027
CAS No.: 900000-83-1
M. Wt: 335.36
InChI Key: ODRNCGFYESIVSU-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide is a chemical compound characterized by its unique molecular structure, which includes a benzo[d][1,3]dioxol moiety and a morpholine group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide are intriguing. It has been designed based on literature reports of the activity of indoles against various cancer cell lines . The compound has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Cellular Effects

This compound has shown significant effects on various types of cells. It has been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . This indicates that the compound influences cell function and has an impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This can be achieved through the reaction of catechol with an appropriate halogenating agent, followed by cyclization. The morpholinopropyl group is then introduced through a nucleophilic substitution reaction with 3-chloropropylmorpholine.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various industrial processes.

Comparison with Similar Compounds

  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide is structurally similar to other oxalamide derivatives, such as N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-aminopropyl)oxalamide and N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxypropyl)oxalamide.

Uniqueness: What sets this compound apart from its counterparts is its morpholinopropyl group, which imparts unique chemical and biological properties. This group enhances the compound's solubility, stability, and reactivity, making it more versatile in various applications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c20-15(17-4-1-5-19-6-8-22-9-7-19)16(21)18-12-2-3-13-14(10-12)24-11-23-13/h2-3,10H,1,4-9,11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRNCGFYESIVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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